molecular formula C27H30O2 B10892306 4-Biphenylyl 3,5-di-tert-butylbenzoate

4-Biphenylyl 3,5-di-tert-butylbenzoate

Cat. No.: B10892306
M. Wt: 386.5 g/mol
InChI Key: GWPSJILOOAICBZ-UHFFFAOYSA-N
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Description

4-Biphenylyl 3,5-di-tert-butylbenzoate is an organic compound with the molecular formula C27H30O2. It is known for its unique structural properties, which include a biphenyl group and a benzoate ester with two tert-butyl groups at the 3 and 5 positions. This compound is of interest in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Biphenylyl 3,5-di-tert-butylbenzoate typically involves the esterification of 4-biphenylcarboxylic acid with 3,5-di-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Biphenylyl 3,5-di-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

4-Biphenylyl 3,5-di-tert-butylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized as a stabilizer in the production of plastics and as an additive in lubricants to enhance performance.

Mechanism of Action

The mechanism of action of 4-Biphenylyl 3,5-di-tert-butylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can intercalate into hydrophobic pockets of proteins, while the ester group can undergo hydrolysis to release active metabolites. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Biphenylyl benzoate: Lacks the tert-butyl groups, resulting in different reactivity and stability.

    3,5-Di-tert-butylbenzoic acid: Contains the tert-butyl groups but lacks the biphenyl moiety.

    Biphenyl-4-carboxylic acid: Contains the biphenyl group but lacks the ester and tert-butyl groups.

Uniqueness

4-Biphenylyl 3,5-di-tert-butylbenzoate is unique due to the combination of the biphenyl group and the 3,5-di-tert-butylbenzoate ester. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C27H30O2

Molecular Weight

386.5 g/mol

IUPAC Name

(4-phenylphenyl) 3,5-ditert-butylbenzoate

InChI

InChI=1S/C27H30O2/c1-26(2,3)22-16-21(17-23(18-22)27(4,5)6)25(28)29-24-14-12-20(13-15-24)19-10-8-7-9-11-19/h7-18H,1-6H3

InChI Key

GWPSJILOOAICBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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